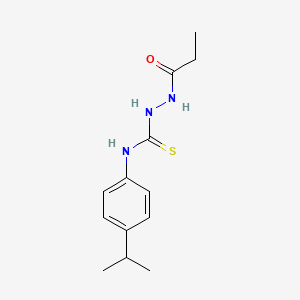

![molecular formula C20H21N3O3 B4628405 N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4628405.png)

N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Overview

Description

The compound N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is an intriguing chemical entity that likely possesses a range of biological activities due to its complex structure. This structure comprises a combination of oxadiazole and propanamide moieties, which are common in molecules with significant pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions that aim to build the complex molecular architecture of the target molecule. For instance, the preparation of related compounds includes the condensation of appropriate hydrazides with carbon disulfide in a basic medium, followed by reactions with electrophiles to introduce the desired substituents (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of oxadiazole rings, which are known for their stability and involvement in hydrogen bonding. These structural features can significantly influence the compound's reactivity and interaction with biological targets. X-ray crystallography is often employed to determine the precise three-dimensional arrangement of atoms within the molecule, providing insights into its potential interactions at the molecular level.

Chemical Reactions and Properties

Compounds containing the oxadiazole moiety can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. Their chemical properties are largely defined by the functional groups present in the molecule. For instance, the propanamide group can engage in amide bond formation reactions, while the oxadiazole ring may participate in heterocycle formation reactions (Nazir et al., 2018).

Scientific Research Applications

Reactivity and Synthesis Applications

- Chemical Reactivity and Protein Interaction : A study on the reactivity of a similar compound, N-Ethyl-5-phenylisoxazolium-3′-sulfonate, showed its potential as a spectrophotometric probe for nucleophilic side chains of proteins. This demonstrates the compound's utility in biochemical assays and potentially in the design of new drugs by targeting specific protein residues (Kathryn. Llamas et al., 1986).

Antibacterial and Antifungal Activity

- Antibacterial and Antifungal Properties : The synthesis of azole derivatives from related compounds has shown good antibacterial activity against specific pathogens, suggesting that derivatives of N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide could be explored for antimicrobial applications (I. Tumosienė et al., 2012).

Enzyme Inhibition

- Urease Inhibition : Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, structurally related to the query compound, have been synthesized and tested for their in vitro inhibitory potential against the urease enzyme, showing potent inhibitory effects. This suggests possible applications in designing urease inhibitors for medical use (M. Nazir et al., 2018).

Pharmacokinetics and Metabolism

- Metabolism and Pharmacokinetic Studies : Another study focused on the distribution and metabolism of tropicamide, a compound with structural similarities, in warm-blooded animals after intragastric administration. These findings are crucial for understanding the pharmacokinetics and safety profile of similar compounds in therapeutic applications (V. K. Shormanov et al., 2016).

properties

IUPAC Name |

N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-3-23(20(24)15(2)25-17-12-8-5-9-13-17)14-18-21-19(22-26-18)16-10-6-4-7-11-16/h4-13,15H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNHVLPHHDXWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C(C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4628332.png)

![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B4628350.png)

![N-[3-(propionylamino)phenyl]isonicotinamide](/img/structure/B4628353.png)

![4-[(3-fluorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4628354.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B4628356.png)

![2-{[3-(4-isopropylphenyl)propanoyl]amino}benzamide](/img/structure/B4628367.png)

![2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide](/img/structure/B4628371.png)

![ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4628381.png)

![methyl 4-[5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4628382.png)

![6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628391.png)